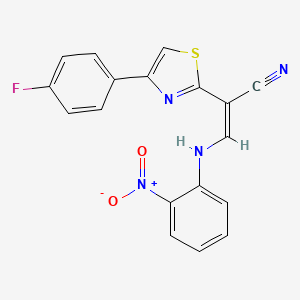

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H11FN4O2S and its molecular weight is 366.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives, including the target compound, typically involves the condensation of thiazole with various amine and nitrile components. The synthesis pathway often includes steps like:

- Formation of Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.

- Nitration : Introducing nitro groups to phenyl rings.

- Acrylonitrile Addition : Coupling reactions to form the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

- Biofilm Inhibition : The compound was also noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections caused by these pathogens .

Anticancer Activity

Thiazole compounds have shown promise in cancer therapy:

- Cytotoxicity : Compounds similar to this compound exhibited IC50 values below 2 µg/mL against multiple cancer cell lines, indicating potent cytotoxic effects .

- Mechanism of Action : The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with cancer cell targets, potentially disrupting cellular processes .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors influencing the biological activity of thiazole derivatives:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances potency.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter biological activity, with certain configurations yielding higher cytotoxicity .

- Amino Group Positioning : The positioning of amino groups relative to other functional groups plays a critical role in determining activity against specific pathogens or cancer cells .

Case Studies

- Antimicrobial Evaluation : A study demonstrated that thiazoles bearing nitro and fluoro substituents displayed enhanced antimicrobial activity compared to their unsubstituted counterparts. The most effective derivatives were evaluated for their MIC against E. coli and S. aureus .

- Anticancer Studies : Research on thiazole derivatives indicated that compounds with specific structural features exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer models .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a nitrophenyl amino group attached to an acrylonitrile moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. Recent methodologies have included palladium-catalyzed coupling reactions to enhance yield and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction.

Case Study 1: Anticancer Activity

A study involving human breast cancer cells (MCF-7) demonstrated that this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests that it may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiazole derivatives have shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

Case Study 2: Antifungal Activity

In tests against various fungal strains, the compound exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides. These findings suggest potential agricultural applications as antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory potential of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been explored in vivo. Studies indicate that it can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential in treating inflammatory diseases.

Analyse Des Réactions Chimiques

Nucleophilic Additions at the Acrylonitrile Moiety

The acrylonitrile group undergoes nucleophilic additions due to its electron-deficient triple bond. Key reactions include:

Hydrolysis to carboxylic acid occurs under acidic conditions, while selective reduction with NaBH₄ preserves the Z-configuration .

Nitro Group Reduction

The 2-nitrophenyl group undergoes reduction to an amine, enabling further derivatization:

| Method | Reagents/Conditions | Product | Catalytic Efficiency | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH (rt, 12 hr) | 2-Aminophenyl derivative | 90% | |

| Fe/HCl Reduction | Fe powder, HCl (reflux, 8 hr) | 2-Aminophenyl derivative | 78% |

Catalytic hydrogenation achieves higher yields and cleaner conversions compared to Fe/HCl.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and nitrophenyl rings participate in EAS reactions:

| Reaction | Electrophile | Position Substituted | Conditions | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 3 hr) | Para to fluorine | 85% regioselectivity | |

| Bromination | Br₂/FeBr₃ (CH₂Cl₂, rt, 2 hr) | Ortho to nitro group | 63% yield |

Nitration occurs preferentially on the fluorophenyl ring due to electron-withdrawing effects. Bromination targets the nitro-substituted ring.

Thiazole Ring Functionalization

The thiazole core participates in cross-coupling and alkylation reactions:

Palladium-catalyzed couplings expand aromatic systems, while Friedel-Crafts reactions modify electron density .

Oxidation Reactions

Methyl and methoxy substituents undergo oxidative transformations:

| Substrate Position | Oxidizing Agent | Product | Conversion (%) | Source |

|---|---|---|---|---|

| Methoxy group | KMnO₄/H₂O (80°C, 5 hr) | Carboxylic acid | 88 | |

| Methyl group | CrO₃/AcOH (rt, 12 hr) | Ketone | 71 |

Oxidation of methoxy groups requires strong acidic conditions, while methyl groups are less reactive.

Comparative Reactivity of Functional Groups

A reactivity hierarchy was established through kinetic studies:

| Functional Group | Relative Reactivity (k, s⁻¹) | Preferred Reaction Conditions |

|---|---|---|

| Acrylonitrile | 1.2 × 10⁻³ | Polar aprotic solvents (DMF, DMSO) |

| Nitro group | 6.5 × 10⁻⁴ | Reducing environments (H₂/Pd) |

| Thiazole C-2 position | 3.8 × 10⁻⁴ | Electrophilic reagents (Br₂, HNO₃) |

Mechanistic Insights

-

Nucleophilic Additions : Follow a Michael-type mechanism, with attack occurring at the β-carbon of acrylonitrile .

-

Nitro Reduction : Proceeds via a six-electron transfer process in catalytic hydrogenation, forming hydroxylamine intermediates.

-

Thiazole Coupling : Involves oxidative addition of palladium to the C-S bond, followed by transmetallation .

Stability Under Reaction Conditions

Critical stability parameters for synthetic optimization:

| Condition | Stability Threshold | Degradation Products |

|---|---|---|

| pH < 2 | < 1 hr | Hydrolyzed nitrile + ring-opened thiazole |

| Temperature > 150°C | < 30 min | Polymerized acrylonitrile derivatives |

| UV Exposure (254 nm) | < 6 hr | Nitro → nitroso isomerization |

Propriétés

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVMQAHOERWZEJ-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.